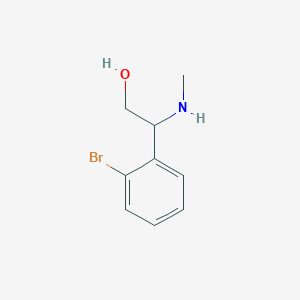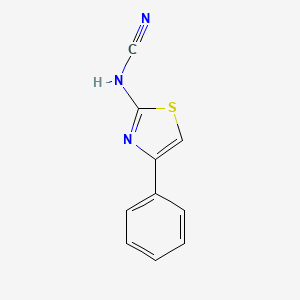
(4-Phenyl-1,3-thiazol-2-yl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanamide, (4-phenyl-2-thiazolyl)- is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound has a phenyl group attached to the thiazole ring, which can significantly influence its chemical properties and biological activities. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanamide, (4-phenyl-2-thiazolyl)- can be achieved through various methods. One common approach involves the reaction of isothiocyanates with amines under mild conditions. The reaction typically proceeds through nucleophilic addition followed by desulfurization . Another method involves the cyanoacetylation of amines, where cyanoacetamides are formed by treating substituted aryl or heteryl amines with alkyl cyanoacetates .
Industrial Production Methods
Industrial production of cyanamide, (4-phenyl-2-thiazolyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. For example, the use of iron-mediated desulfurization has been demonstrated to be an efficient method for the synthesis of substituted cyanamides .
Chemical Reactions Analysis
Types of Reactions
Cyanamide, (4-phenyl-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and thiazole groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
Cyanamide, (4-phenyl-2-thiazolyl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of cyanamide, (4-phenyl-2-thiazolyl)- involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in metabolic processes, leading to its biological effects . For example, it has been shown to inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Cyanamide, (4-phenyl-2-thiazolyl)- can be compared with other thiazole derivatives:
4-methyl-2-thiazolyl-cyanamide: Similar in structure but with a methyl group instead of a phenyl group.
2,4-disubstituted thiazoles: These compounds have various substituents at positions 2 and 4 of the thiazole ring, leading to different biological activities.
Thiazole-based Schiff bases: These compounds exhibit significant antibacterial and antioxidant activities.
The uniqueness of cyanamide, (4-phenyl-2-thiazolyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Properties
CAS No. |
7709-52-6 |
|---|---|
Molecular Formula |
C10H7N3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
(4-phenyl-1,3-thiazol-2-yl)cyanamide |
InChI |
InChI=1S/C10H7N3S/c11-7-12-10-13-9(6-14-10)8-4-2-1-3-5-8/h1-6H,(H,12,13) |
InChI Key |
QNZWYNXWWQSXHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Arsonic acid, [2-(acetylamino)phenyl]-](/img/structure/B12115057.png)
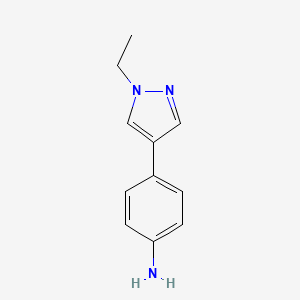
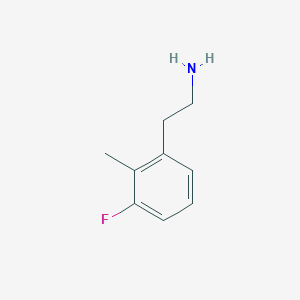
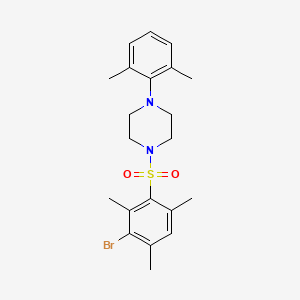
![4-fluoro-2-methyl-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12115081.png)
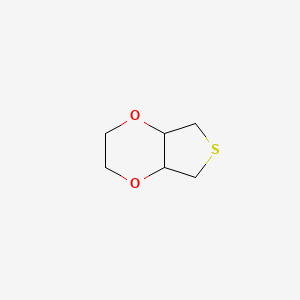
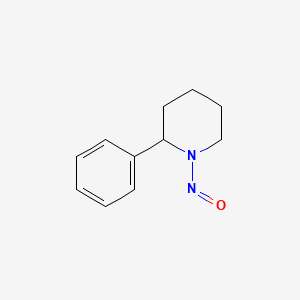
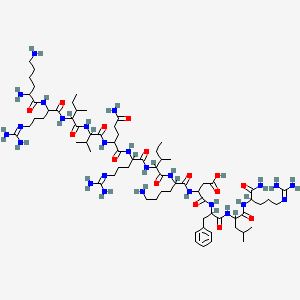


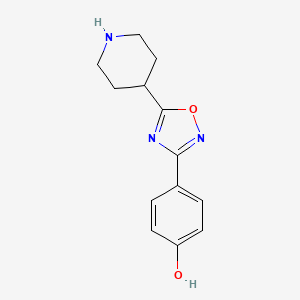
![2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12115112.png)
![Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-](/img/structure/B12115125.png)
